4-Oxo-4-(p-Tolylamino)butansäure
Übersicht
Beschreibung
4-Oxo-4-(p-tolylamino)butanoic acid is an organic compound with the molecular formula C11H13NO3. This compound is characterized by the presence of a 4-oxo group and a p-tolylamino group attached to a butanoic acid backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-(p-tolylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a substrate in kinetic studies of oxidation reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for further pharmacological studies.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(p-tolylamino)butanoic acid typically involves the reaction of p-toluidine with succinic anhydride. The reaction is carried out in an appropriate solvent such as acetic acid or ethanol under reflux conditions. The product is then purified by recrystallization from aqueous ethanol to obtain a white solid .
Industrial Production Methods
While specific industrial production methods for 4-Oxo-4-(p-tolylamino)butanoic acid are not widely documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-(p-tolylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents such as ceric ammonium sulfate in perchloric acid medium.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Ceric ammonium sulfate in perchloric acid medium is commonly used for oxidation reactions.
Substitution: Typical reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
Wirkmechanismus
The mechanism of action of 4-Oxo-4-(p-tolylamino)butanoic acid in oxidation reactions involves the formation of a complex with the oxidizing agent, such as ceric ammonium sulfate. This complex undergoes a series of electron transfer steps, leading to the oxidation of the compound and the formation of the final products . The molecular targets and pathways involved in these reactions are primarily related to the electron-rich centers in the molecule, such as the amino and oxo groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-4-(p-tolyl)butanoic acid
- 4-(4-Methoxyphenyl)-4-oxobutanoic acid
- 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid
Uniqueness
4-Oxo-4-(p-tolylamino)butanoic acid is unique due to the presence of both an oxo group and a p-tolylamino group, which confer distinct reactivity patterns compared to its analogs
Eigenschaften
IUPAC Name |
4-(4-methylanilino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHAQFFMXQEGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350200 | |
Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37600-44-5 | |
Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.